An In-depth Technical Guide to 3-Amino-4-methoxybenzanilide (CAS 120-35-4): Properties, Synthesis, and Applications in Chemical Research
An In-depth Technical Guide to 3-Amino-4-methoxybenzanilide (CAS 120-35-4): Properties, Synthesis, and Applications in Chemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-methoxybenzanilide, with CAS number 120-35-4, is a substituted aromatic amide that serves as a crucial intermediate in the synthesis of a variety of organic molecules. While its primary industrial application lies in the manufacturing of high-performance pigments and dyes, the core benzanilide structure is a recognized scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, synthesis methodologies, and safety information for 3-Amino-4-methoxybenzanilide. Furthermore, it explores the broader context of the benzanilide moiety in drug discovery, highlighting its role in the development of therapeutic agents.
Chemical and Physical Properties
3-Amino-4-methoxybenzanilide is a stable, solid compound under standard conditions. Its key properties are summarized in the table below, providing a valuable resource for researchers in assessing its suitability for various chemical reactions and applications.
| Property | Value | Reference(s) |
| CAS Number | 120-35-4 | [1] |
| Molecular Formula | C₁₄H₁₄N₂O₂ | [1] |
| Molecular Weight | 242.27 g/mol | [2] |
| IUPAC Name | 3-amino-4-methoxy-N-phenylbenzamide | |
| Synonyms | 3-Amino-p-anisanilide, Fast Red KD Base | [3][4][5] |
| Appearance | White to light yellow crystalline powder or solid | [6] |
| Melting Point | 154-156 °C | [6] |
| Solubility | Soluble in organic solvents | [3] |
| log Pow | 2.08 (at 23 °C) | [7] |
| Purity | Typically ≥97% | [1] |
Spectral Data
Spectroscopic data is essential for the structural confirmation and purity assessment of 3-Amino-4-methoxybenzanilide.
| Spectral Data Type | Key Features and Observations |
| ¹H NMR | The proton NMR spectrum provides characteristic signals for the aromatic protons, the amine and amide protons, and the methoxy group protons. |
| Mass Spectrometry | Mass spectrometry data confirms the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorption bands for the N-H stretching of the amine and amide groups, C=O stretching of the amide, and C-O stretching of the methoxy group. |
| UV-Vis Spectroscopy | UV-Vis spectroscopy can be used to determine the absorption maxima of the compound, which is useful in applications involving its chromophoric properties. |
Synthesis and Experimental Protocols
Several synthetic routes to 3-Amino-4-methoxybenzanilide have been reported, primarily in patent literature. These methods often involve multi-step processes starting from readily available precursors. Below are outlines of common synthetic strategies.
Synthesis from 3-Nitro-4-chlorobenzoic Acid
One prevalent method involves the reaction of 3-nitro-4-chlorobenzoic acid with aniline to form an intermediate, which is then methoxylated and reduced.[5][8]
Experimental Workflow:
Detailed Protocol:
-
Step 1: Preparation of 3-nitro-4-chlorobenzanilide: 3-nitro-4-chlorobenzoic acid is reacted with aniline in the presence of a coupling agent such as thionyl chloride or phosphorus trichloride in a suitable solvent like chlorobenzene. The reaction mixture is typically heated to drive the reaction to completion.[5]
-
Step 2: Preparation of 3-nitro-4-methoxybenzanilide: The resulting 3-nitro-4-chlorobenzanilide is then subjected to a nucleophilic aromatic substitution reaction with methanol in the presence of a base (e.g., sodium hydroxide) to introduce the methoxy group.[8]
-
Step 3: Preparation of 3-amino-4-methoxybenzanilide: The nitro group of 3-nitro-4-methoxybenzanilide is reduced to an amino group using a suitable reducing agent, such as hydrazine hydrate in the presence of a catalyst, to yield the final product.[8]
Synthesis from p-Chlorobenzoic Acid
An alternative route starts with p-chlorobenzoic acid, which undergoes methoxylation and nitration before condensation and reduction.[6]
Experimental Workflow:
Detailed Protocol:
-
Step 1: Methoxylation: p-Chlorobenzoic acid is reacted with methanol in the presence of an additive to yield p-methoxybenzoic acid.[6]
-
Step 2: Nitration: The resulting p-methoxybenzoic acid is nitrated using a nitrating agent (e.g., nitric acid in the presence of sulfuric acid) to introduce a nitro group.[6]
-
Step 3: Condensation: The nitrated intermediate is then condensed with aniline, often in the presence of a coupling agent, to form the benzanilide structure.[6]
-
Step 4: Reduction: The nitro group of the condensation product is reduced to an amino group to afford 3-amino-4-methoxybenzanilide.[6]
Applications
Intermediate for Dyes and Pigments
The primary application of 3-Amino-4-methoxybenzanilide is as a key intermediate, often referred to as "Fast Red KD Base," in the synthesis of a wide range of organic pigments.[4][5][6] These pigments are used in various industries, including:
The amino group of 3-Amino-4-methoxybenzanilide allows for diazotization, followed by coupling with other aromatic compounds to produce azo dyes and pigments with desirable coloristic properties.[4]
Role in Drug Discovery and Development
While 3-Amino-4-methoxybenzanilide itself is not an active pharmaceutical ingredient, its core benzanilide structure is a privileged scaffold in medicinal chemistry.[10][11] The benzanilide moiety is present in numerous compounds that exhibit a wide range of biological activities. Its structural rigidity and ability to participate in hydrogen bonding make it an attractive framework for designing molecules that can interact with biological targets such as enzymes and receptors.
The amino and methoxy functional groups on 3-Amino-4-methoxybenzanilide provide reactive handles for further chemical modifications, allowing for its use as a building block in the synthesis of more complex molecules for biological screening.[9][12]
Conceptual Role in Targeting Biological Pathways:
Examples of therapeutic areas where benzanilide derivatives have shown promise include:
-
Antifungal Agents: Benzanilide-containing azoles have been developed as inhibitors of fungal CYP51, an enzyme crucial for ergosterol biosynthesis.[13][14]
-
Oncology: The benzanilide structure is found in several tyrosine kinase inhibitors used in cancer therapy.[11]
-
Inflammatory and Immune Diseases: Derivatives have been investigated as antagonists for chemokine receptors.[10]
-
Other Therapeutic Targets: Research has also explored benzanilide derivatives as α1-adrenoceptor antagonists and steroid 5α-reductase inhibitors.[15]
Safety and Handling
3-Amino-4-methoxybenzanilide is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
| Hazard Information | Details | Reference(s) |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P403+P233, P405, P501 | |
| Toxicology Data | LD50 Oral (Rat): > 2000 mg/kgLD50 Dermal (Rat): > 2000 mg/kgLC50 Fish (Danio rerio): > 10,000 mg/L (96h) | [7] |
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Amino-4-methoxybenzanilide is a valuable chemical intermediate with well-established applications in the dye and pigment industry. For researchers in the pharmaceutical and life sciences, its significance extends beyond its direct use. The compound serves as a versatile building block, and its core benzanilide structure is a key pharmacophore in a diverse range of biologically active molecules. A thorough understanding of its properties, synthesis, and the broader therapeutic relevance of its structural class can empower scientists in the design and development of novel chemical entities.
References
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- 7. 3-Amino-4-methoxybenzanilide | 120-35-4 [chemicalbook.com]
- 8. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp 2 )–H hydroxylation strategy - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03905C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. CAS 120-35-4 | 3-Amino-4-methoxybenzanilide | Jay Finechem [jayfinechem.com]
- 13. Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of benzanilide derivatives as dual acting agents with alpha 1-adrenoceptor antagonistic action and steroid 5-alpha reductase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
